molecular formula C8H10O2 B8460812 2-Allyl-3-hydroxy-4-cyclopentenone

2-Allyl-3-hydroxy-4-cyclopentenone

Cat. No. B8460812
M. Wt: 138.16 g/mol
InChI Key: ONQGUUWSGZTDPO-UHFFFAOYSA-N
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Patent
US04465862

Procedure details

Into 350 ml of a water-acetone (1:6 by volume) mixture, was dissolved 10 g of 2-(1-hydroxy-3-butenyl)furan. To the solution heated at 55° C. under reflux, was added dropwise 6.6 g of polyphosphoric acid. After having been stirred at 55° C. for 96 hours, the reaction mixture was freed from the acetone by distillation and the residue was extracted twice with 300 ml of ether. The extract solution was washed with an aqueous sodium hydrogencarbonate solution, then with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and freed from the solvent by distillation to obtain 8.5 g of a concentrate. The concentrate was purified by a column chromatography using 100 g of a silica gel (Wako Gel C-200) and a toluene-ether (2:1 by volume) mixture as eluent, to obtain 4.3 g (43% yield) of 4-hydroxy-5-allyl-2-cyclopentenone.
[Compound]
Name
polyphosphoric acid
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Two
[Compound]
Name
toluene-ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[CH:2]([C:6]1[O:7][CH:8]=[CH:9][CH:10]=1)[CH2:3][CH:4]=[CH2:5].O.CC(C)=[O:14]>>[OH:14][CH:6]1[CH:2]([CH2:3][CH:4]=[CH2:5])[C:8](=[O:7])[CH:9]=[CH:10]1 |f:1.2|

Inputs

Step One
Name
polyphosphoric acid
Quantity
6.6 g
Type
reactant
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
OC(CC=C)C=1OC=CC1
Name
Quantity
350 mL
Type
reactant
Smiles
O.CC(=O)C
Step Three
Name
toluene-ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
After having been stirred at 55° C. for 96 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was freed from the acetone by distillation
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted twice with 300 ml of ether
WASH
Type
WASH
Details
The extract solution was washed with an aqueous sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
freed from the solvent by distillation
CUSTOM
Type
CUSTOM
Details
to obtain 8.5 g of a concentrate
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by a column chromatography

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
OC1C=CC(C1CC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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